N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-2-23-14(8-9-20-23)17(24)22(11-12-5-4-10-25-12)18-21-16-13(19)6-3-7-15(16)26-18/h3,6-9,12H,2,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGARBNNPQBFNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) Mediated Synthesis: This method is used to synthesize N’- (1,3-benzothiazol-2-yl)-arylamides under mild reaction conditions using dimethyl formamide as a solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl formamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring may also contribute to the compound’s biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzothiazole Ring
4-Chloro vs. 4-Methoxy or 6-Chloro Benzothiazole
- N-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide (): The 4-methoxy group is electron-donating, which may increase solubility but reduce electrophilic interactions. Molecular weight: 393.5 g/mol.
- N-(6-Chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide (): The 6-chloro position alters steric and electronic interactions compared to the 4-chloro isomer. Molecular weight: 397.9 g/mol.
Key Implications:
Variations in N-Alkyl Substituents
Oxolan-2-ylmethyl vs. Pyridinylmethyl or Morpholinylethyl
- Target Compound : The oxolan-2-ylmethyl group introduces a tetrahydrofuran-derived substituent, enhancing solubility via oxygen lone pairs while maintaining moderate lipophilicity.
- N-(6-Chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide (): The pyridinylmethyl group adds aromaticity and hydrogen-bonding capability, which may enhance target affinity.
Key Implications:
Pyrazole Core Modifications
Ethyl vs. Methyl or Cyclohexyl Substituents
- 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide (): A cyclohexyl group increases lipophilicity significantly (Molecular formula: C₁₁H₁₆ClN₃O), which may reduce aqueous solubility but enhance membrane permeability.
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (): Methyl groups and aryl substituents (e.g., phenyl, chlorophenyl) influence crystallinity and melting points (e.g., 133–183°C).
Key Implications:
Analytical Data
Pharmacological and Physicochemical Implications
- Solubility : The oxolan-2-ylmethyl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., pyridinylmethyl).
- Metabolic Stability : The ethyl group on the pyrazole may reduce oxidative metabolism compared to methyl analogues.
- Target Affinity : The 4-chloro-benzothiazole moiety could enhance interactions with enzymes or receptors requiring halogen bonding, as seen in kinase inhibitors .
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Its structural features include a benzothiazole core and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 392.92 g/mol. The presence of the chloro substituent on the benzothiazole ring and the pyrazole structure contributes to its biological activity.
Anticancer Activity
Research indicates that compounds with a benzothiazole framework exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that derivatives similar to this compound showed promising results against breast cancer cell lines, with IC50 values in the micromolar range .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. In vitro studies have reported that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The mechanism involves modulation of signaling pathways like NF-kB, leading to decreased expression of inflammatory mediators.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and immune responses.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural modifications impact biological activity:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine | Structure | Contains fluorine instead of chlorine; potential similar biological activity. |
| 6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine | Structure | Fluorinated variant; could exhibit different reactivity and biological profiles. |
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Study : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential as an anticancer agent.
- Antimicrobial Testing : A series of tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum antimicrobial potential.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Temperature | 60–80°C | Balances reaction rate and side-product formation |
| Catalyst | K₂CO₃ | Facilitates deprotonation in alkylation steps |
How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
A combined spectroscopic approach is critical:
- ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, oxolan methylene δ ~3.5–4.0 ppm) and confirm benzothiazole aromaticity .
- IR Spectroscopy : Detect amide C=O stretch (~1650–1700 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxolan fragment) .
Advanced Tip : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities in stereochemistry .
What strategies are effective for analyzing biological interactions of this compound with target proteins?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the benzothiazole moiety in hydrophobic pockets .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) by immobilizing the target protein on a sensor chip .
- Enzyme Inhibition Assays : Test IC50 values using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .
How can researchers resolve contradictions in spectral data or bioactivity results for this compound?
- Data Cross-Validation : Reconcile NMR/IR discrepancies by repeating synthesis under anhydrous conditions to rule out solvent adducts .
- Bioactivity Reproducibility : Control for batch-to-batch variability using high-purity reagents (>98%) and standardized cell lines (e.g., HEK293 for cytotoxicity assays) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyrazole-benzothiazole hybrids) to identify trends in activity .
What computational tools are recommended for predicting the reactivity and stability of this compound?
- Reaction Pathway Modeling : Use Gaussian or ORCA for transition-state analysis of hydrolysis or oxidation reactions .
- Chemical Stability Prediction : Apply QSAR models to assess susceptibility to metabolic degradation (e.g., cytochrome P450 interactions) .
- Solubility Estimation : Employ COSMO-RS to predict solubility in polar aprotic solvents .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing ethyl with cyclopropyl) to assess steric/electronic effects .
- Pharmacophore Mapping : Identify critical interaction points (e.g., chloro-benzothiazole as a hydrogen bond acceptor) using MOE or Schrödinger .
- In Vivo Correlation : Test lead compounds in rodent models to link in vitro potency (e.g., IC50) with pharmacokinetic profiles .
What are the best practices for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial design to minimize batch failures .
- Quality Control : Implement HPLC purity checks (>95%) and elemental analysis for batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
